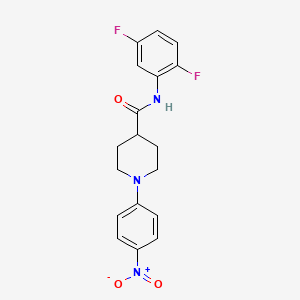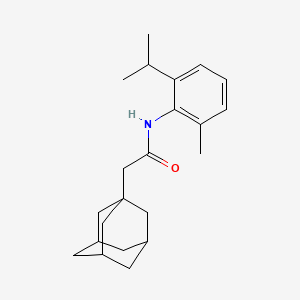![molecular formula C19H12Cl2F3NO3 B4379494 5-[(2,5-dichlorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B4379494.png)
5-[(2,5-dichlorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Overview
Description
5-[(2,5-dichlorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dichlorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the dichlorophenoxy group, and the attachment of the trifluoromethylphenyl group. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenoxy Group: This step often involves nucleophilic substitution reactions where a dichlorophenol derivative reacts with a suitable leaving group.
Attachment of the Trifluoromethylphenyl Group: This can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-dichlorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and phenyl groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(2,5-dichlorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-[(2,5-dichlorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
5-[(2,5-dichlorophenoxy)methyl]-N-[3-(trifluoromethyl)phenyl]-2-furamide: A closely related compound with a different position of the trifluoromethyl group.
2,3-dichloro-5-(trifluoromethyl)pyridine: Another compound with similar functional groups but a different core structure.
Uniqueness
5-[(2,5-dichlorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups and the furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[(2,5-dichlorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3NO3/c20-11-5-7-14(21)17(9-11)27-10-12-6-8-16(28-12)18(26)25-15-4-2-1-3-13(15)19(22,23)24/h1-9H,10H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVNECWLSUDKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4379415.png)
![3-({[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4379418.png)
![4-CHLORO-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE](/img/structure/B4379436.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4379441.png)

![methyl 2-[({5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4379463.png)
![methyl 2-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B4379477.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-(1-methyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4379483.png)
![dimethyl 2-({[1-(1-adamantyl)-4-chloro-1H-pyrazol-3-yl]carbonyl}amino)terephthalate](/img/structure/B4379484.png)
![5-[(2-chlorophenoxy)methyl]-N-(3,4-dichlorobenzyl)-2-furamide](/img/structure/B4379490.png)


![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-[(3-bromophenoxy)methyl]benzamide](/img/structure/B4379517.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B4379521.png)
